N-Methyl 5-nitropicolinamide
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Overview
Description
N-Methyl 5-nitropicolinamide is a chemical compound with the molecular formula C7H7N3O3. It is also known by its IUPAC name, N-methyl-5-nitro-2-pyridinecarboxamide. This compound is a derivative of picolinamide, where a nitro group is attached to the 5-position of the pyridine ring, and a methyl group is attached to the nitrogen atom of the carboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl 5-nitropicolinamide can be synthesized through various methods. One common method involves the nitration of picolinamide followed by N-methylation. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the exothermic nature of the reaction. After nitration, the resulting 5-nitropicolinamide is subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl 5-nitropicolinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: N-Methyl 5-aminopicolinamide.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Hydrolysis: 5-nitropicolinic acid and methylamine.
Scientific Research Applications
N-Methyl 5-nitropicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methyl 5-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl 5-aminopicolinamide: Similar structure but with an amino group instead of a nitro group.
5-Nitropicolinamide: Lacks the N-methyl group.
N-Methyl 2-nitropicolinamide: Nitro group at the 2-position instead of the 5-position .
Uniqueness
N-Methyl 5-nitropicolinamide is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-5-nitropyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-8-7(11)6-3-2-5(4-9-6)10(12)13/h2-4H,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZLRHPTKBJRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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